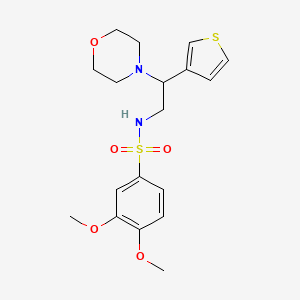

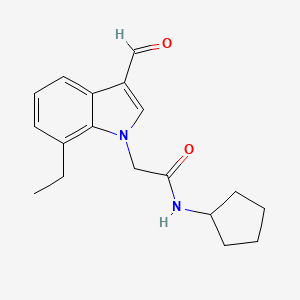

3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with sulfonamide groups have been synthesized and evaluated for various biological activities, including enzyme inhibition and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable sulfonyl chloride with an amine. For example, in the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, the key intermediates were prepared by reacting 4-hydrazinobenzenesulfonamide with substituted benzaldehydes . Similarly, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide involved the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine . These methods could potentially be adapted for the synthesis of 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For instance, the X-ray crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined, revealing its existence in a monoclinic P21/c space group . Although the exact molecular structure of 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring and the nature of the sulfonamide group. The papers provided do not detail specific reactions for the compound , but they do discuss the biochemical evaluation of similar sulfonamide compounds as enzyme inhibitors . These studies suggest that the compound could potentially interact with biological targets through its sulfonamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The provided papers do not offer specific data on the physical and chemical properties of 3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide. However, similar compounds have been shown to possess biological activity, which implies a certain degree of chemical stability and an ability to interact with biological systems .

Applications De Recherche Scientifique

Antimycobacterial Activity

- Synthesis and Biological Evaluation: Some derivatives of benzenesulfonamide have shown antimycobacterial properties, specifically against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis highlights the role of specific moieties in enhancing potency (Ghorab et al., 2017).

Kynurenine 3-Hydroxylase Inhibitors

- Neurological Applications: Compounds structurally similar to the given chemical have been studied for their inhibition of kynurenine 3-hydroxylase, with implications in neurological conditions (Röver et al., 1997).

Anti-Breast Cancer Activity

- Synthesis and Evaluation Against MCF-7 Cells: Research on benzenesulfonamide derivatives has demonstrated promising results in anti-breast cancer activity, especially against MCF-7 breast cancer cell lines (Kumar et al., 2021).

Pharmacokinetics and Oral Bioavailability

- Investigation in Various Species: Studies on similar compounds have explored their pharmacokinetics and oral bioavailability in different species, contributing to the understanding of drug metabolism and disposition (Stearns et al., 2002).

Antioxidant and Enzyme Inhibitory Profile

- Evaluation of Sulphonamides with Triazine Motifs: Benzenesulfonamides with specific structural motifs have shown potential in antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, relevant in neurodegenerative diseases (Lolak et al., 2020).

Metabolism and Pharmacokinetics in Mice

- Evaluation of Prodrug Possibilities: Research has investigated the metabolism and pharmacokinetics of compounds structurally similar to the query, focusing on their potential as prodrugs in therapeutic applications (Beconi et al., 2012).

Idiopathic Pulmonary Fibrosis Treatment

- PI3K Inhibitors for Respiratory Conditions: Studies have looked into the use of benzenesulfonamide derivatives as PI3K inhibitors for treating conditions like idiopathic pulmonary fibrosis (Norman, 2014).

Endothelin Antagonists

- Structural Activity Relationships: The exploration of biphenylsulfonamides as endothelin antagonists, with modifications in the structure to enhance binding and functional activity, offers insights into cardiovascular applications (Murugesan et al., 1998).

Carbonic Anhydrase Inhibitors

- Potent Inhibitors for Various Diseases: The development of ureido benzenesulfonamides incorporating triazine moieties as inhibitors of carbonic anhydrase isoforms highlights their potential in treating diseases like glaucoma and cancer (Lolak et al., 2019).

Propriétés

IUPAC Name |

3,4-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S2/c1-23-17-4-3-15(11-18(17)24-2)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIOVCVQOBVODI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2509331.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)